1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclohexanamine
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Overview
Description
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclohexane ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the cyclohexane ring and the phenylethylamine group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Tetrazoles: Compounds containing a tetrazole ring, similar to the one in the target compound.
Cyclohexylamines: Compounds containing a cyclohexane ring with an amine group.
Uniqueness
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOHEXAN-1-AMINE is unique due to its combination of structural features, including the tetrazole ring, cyclohexane ring, and phenylethylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H29N5 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-(2-phenylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C23H29N5/c1-18-10-9-11-19(2)21(18)28-22(25-26-27-28)23(15-7-4-8-16-23)24-17-14-20-12-5-3-6-13-20/h3,5-6,9-13,24H,4,7-8,14-17H2,1-2H3 |
InChI Key |
AYBGJDZDERDSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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